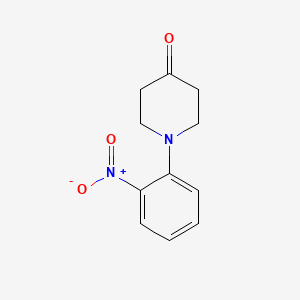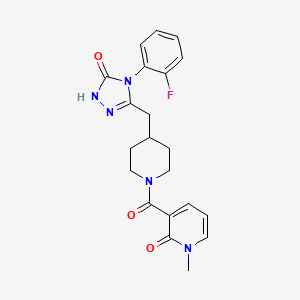![molecular formula C18H19ClN4O2S B2962945 2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210329-11-5](/img/structure/B2962945.png)
2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use in scientific, medical, or industrial contexts.
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity. It may also include computational studies to predict properties like molecular orbitals or reactivity.Scientific Research Applications
Antimicrobial and Antimalarial Activity : A study by Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds, which include structures similar to the queried compound, were screened for antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity.
Metabolism in Pharmaceutical Applications : Research by Sawant-Basak et al. (2018) investigated SAM-760, a derivative of the queried compound, for its metabolism in the treatment of Alzheimer’s disease. This study revealed insights into the compound's metabolic pathways, highlighting its potential utility in pharmaceutical applications.
Synthesis and Biological Screening : A study by J.V.Guna et al. (2009) focused on synthesizing and screening various derivatives for biological activity against bacteria and fungi. This research suggests the potential application of these compounds in antimicrobial treatments.
Cardiac Electrophysiological Activity : Research by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents in cardiac treatments.
Corrosion Inhibition : A study by Yadav et al. (2016) investigated benzimidazole derivatives as corrosion inhibitors for steel, illustrating the chemical application of such compounds in industry.
Antibacterial, Antifungal, and Cytotoxic Activities : Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities. Their results indicated that some compounds exhibited considerable antimicrobial efficacy, with potential applications in medical treatments.
Antiulcer Agents : Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents. Though their antisecretory activity was not significant, some compounds demonstrated good cytoprotective properties, indicating potential use in antiulcer medication.
Anticancer Activity and Molecular Docking Studies : Al-Soud et al. (2021) reported the synthesis of 4-nitroimidazole derivatives, assessing their antiproliferative inhibition potency against various human cancer cell lines. Their findings suggest potential applications in cancer therapy.
Antibacterial and Antifungal Activities : Sharma, Kumar, and Pathak (2014) synthesized novel derivatives of carbazole and evaluated their antibacterial, antifungal, and anticancer activities. The significant activity observed in some compounds highlights their potential in medical applications.
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on safe handling and disposal.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or reactivity.
Please note that the availability of this information depends on the extent to which the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a specialist or conduct further research in scientific databases.
properties
IUPAC Name |
2-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-13-14(19)5-4-8-17(13)26(24,25)23-11-9-22(10-12-23)18-20-15-6-2-3-7-16(15)21-18/h2-8H,9-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREXCEPSZOAYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2962862.png)
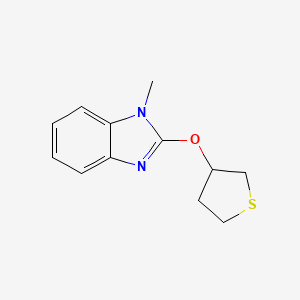
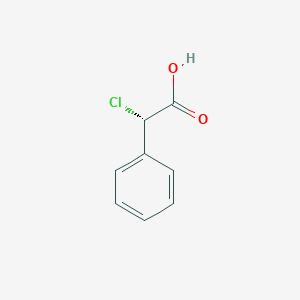
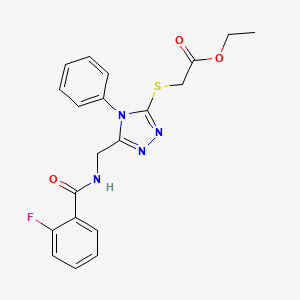
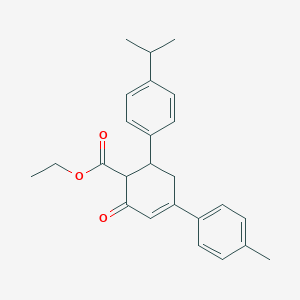
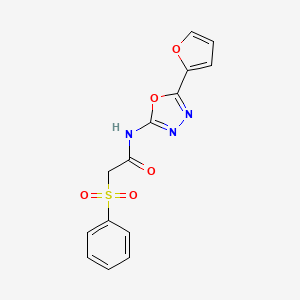
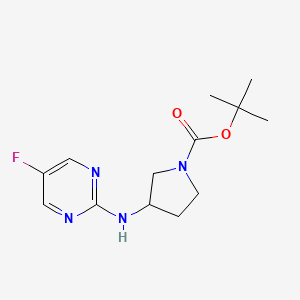
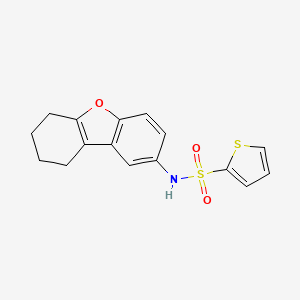
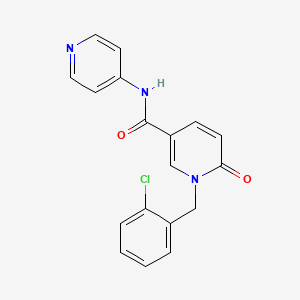
![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)
![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2962882.png)
